molecular formula C26H29N3O7S B7690779 N-BENZYL-N-({N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

N-BENZYL-N-({N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B7690779
M. Wt: 527.6 g/mol
InChI Key: CEWRFSWDSHMZPD-JVWAILMASA-N
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Description

N-BENZYL-N-({N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and biochemistry .

Preparation Methods

The synthesis of N-BENZYL-N-({N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE typically involves the condensation of substituted hydrazines or hydrazides with aldehydes or ketones. Common solvents used in this process include ethanol, methanol, tetrahydrofuran, butanol, and glacial acetic acid . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-BENZYL-N-({N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable complexes with transition metals. These complexes can interact with biological molecules, inhibiting enzymes or altering protein functions. The molecular targets and pathways involved depend on the specific application and the nature of the complex formed .

Comparison with Similar Compounds

Similar compounds include other Schiff base hydrazones, such as N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide and N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide . Compared to these compounds, N-BENZYL-N-({N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE exhibits unique structural features and reactivity, making it valuable for specific applications in catalysis and enzyme inhibition.

Properties

IUPAC Name

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O7S/c1-33-22-12-10-20(14-24(22)35-3)16-27-28-26(30)18-29(17-19-8-6-5-7-9-19)37(31,32)21-11-13-23(34-2)25(15-21)36-4/h5-16H,17-18H2,1-4H3,(H,28,30)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWRFSWDSHMZPD-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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